molecular formula C18H19F3N6O2S B2517008 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1170301-16-2

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2517008
CAS No.: 1170301-16-2
M. Wt: 440.45
InChI Key: TXSQOHIRMLGFHO-UHFFFAOYSA-N
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Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19F3N6O2S and its molecular weight is 440.45. The purity is usually 95%.
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Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a trifluoromethyl group, a benzenesulfonamide moiety, and a pyrazole-pyrimidine hybrid. Its molecular formula is C18H19N5O2SC_{18}H_{19}N_5O_2S, with a molecular weight of approximately 405.25 g/mol. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Inhibition of Kinases : Many pyrazole derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, compounds targeting CDK2 and CDK9 have shown promising results in reducing cancer cell proliferation by disrupting the transcriptional machinery involved in cell growth .
  • Anti-inflammatory Activity : The sulfonamide group is often associated with anti-inflammatory properties. Compounds containing similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
  • Induction of Apoptosis : Some studies have highlighted the ability of pyrazole derivatives to induce apoptosis in cancer cells by modulating pathways associated with anti-apoptotic proteins such as Mcl-1 .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their corresponding IC50 values against various cancer cell lines:

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF73.79CDK Inhibition
Compound BHep-23.25Apoptosis Induction
Compound CA54926Anti-inflammatory
Compound DNCI-H46014.5Autophagy Activation

Case Studies

  • Study on Pyrazole Derivatives : A study published in MDPI evaluated various pyrazole derivatives for their anticancer properties. It was found that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MCF7 and A549, with IC50 values indicating potent activity .
  • In Vivo Studies : In vivo models demonstrated that compounds similar to this compound could effectively reduce tumor size in xenograft models, supporting their potential as therapeutic agents .

Properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O2S/c1-12-9-13(2)27(26-12)17-10-16(23-11-24-17)22-7-8-25-30(28,29)15-5-3-14(4-6-15)18(19,20)21/h3-6,9-11,25H,7-8H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSQOHIRMLGFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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